

A Comprehensive Technical Guide to 2,4-Dimethyl-6-nitrophenol

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Compound of Interest

Compound Name: 2,4-Dimethyl-6-nitrophenol

Cat. No.: B088349

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CAS Number: 14452-34-7

This technical guide provides an in-depth overview of **2,4-Dimethyl-6-nitrophenol**, a chemical compound with applications in various industrial and research sectors. The document details its physicochemical properties, synthesis and purification protocols, analytical methodologies, and biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,4-Dimethyl-6-nitrophenol, also known as 6-Nitro-2,4-xylenol, is a yellow crystalline solid.^[1] Its core structure consists of a phenol ring substituted with two methyl groups and a nitro group. ^[1] This compound is sparingly soluble in water.^[1]

Property	Value	Reference
CAS Number	14452-34-7	[1]
Molecular Formula	C ₈ H ₉ NO ₃	[1]
Molecular Weight	167.16 g/mol	[1]
Appearance	Yellow crystalline solid	[1]
Melting Point	71 °C	[2]
pKa	7.81 ± 0.38 (Predicted)	[2]
Solubility	Sparingly soluble in water	[1]

Synthesis and Purification

The synthesis of **2,4-Dimethyl-6-nitrophenol** can be achieved through the nitration of 2,4-dimethylphenol. While a specific protocol for this exact compound is not readily available in the searched literature, a general method for the nitration of phenols can be adapted.

Experimental Protocol: Synthesis

A general procedure for the nitration of phenolic compounds involves the use of a nitrating agent in a suitable solvent.[\[1\]](#)

Materials:

- 2,4-Dimethylphenol
- Bismuth (III) nitrate pentahydrate or Iron (III) nitrate nonahydrate
- Acetone
- Sodium bicarbonate (NaHCO₃)
- Celite or diatomaceous earth
- Silica gel for column chromatography

Procedure:

- A solid mixture of 2,4-dimethylphenol (1-3 equivalents) and a nitrating agent such as Bismuth (III) nitrate pentahydrate (1 equivalent) or Iron (III) nitrate nonahydrate (1 equivalent) is prepared.[1]
- Acetone is added to the mixture (10 mL/mmol of phenol).[1]
- The resulting mixture is stirred at room temperature or under reflux for a period of 2-24 hours.[1]
- Upon completion of the reaction, any insoluble materials are removed by filtration through a pad of Celite or diatomaceous earth. The residue is washed with acetone.[1]
- The filtrate is then treated with sodium bicarbonate until the cessation of CO₂ evolution.[1]
- The insoluble material is again removed by filtration.[1]
- The solvent is removed from the filtrate under reduced pressure.[1]

Experimental Protocol: Purification

The crude product can be purified by standard laboratory techniques such as recrystallization and column chromatography.[1][3]

Recrystallization:

- Select an appropriate solvent that dissolves the compound when hot but not when cold.
- Dissolve the crude solid in a minimal amount of the hot solvent.
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the purified crystals under vacuum.[3]

Column Chromatography:

- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the initial elution solvent and load it onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) to separate the desired product from impurities.[\[3\]](#)

Analytical Methods

The purity and identity of **2,4-Dimethyl-6-nitrophenol** can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of nitrophenols.[\[4\]](#)[\[5\]](#)

High-Performance Liquid Chromatography (HPLC)

An isocratic HPLC method can be developed for the determination of nitrophenols.[\[4\]](#) A typical setup would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[\[4\]](#) Detection is commonly performed using a UV detector at the maximum absorbance wavelength of the analyte.[\[4\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

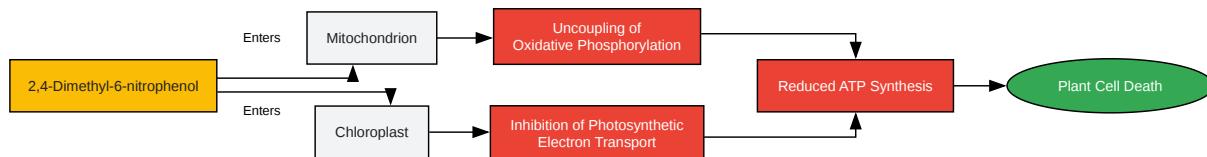
GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization may be necessary to improve their volatility.[\[5\]](#) The sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification.[\[5\]](#)

Biological Activity and Mechanisms of Action

2,4-Dimethyl-6-nitrophenol is known to exhibit herbicidal and antimicrobial properties.^[1] The mechanisms of action are generally attributed to the broader class of nitrophenolic compounds.

Herbicidal Activity

Dinitrophenols act as herbicides by uncoupling oxidative phosphorylation and inhibiting photosynthetic electron transport.^{[6][7]} This disruption of cellular energy production and photosynthesis leads to stunted growth and eventual death of the plant.^{[6][8]}

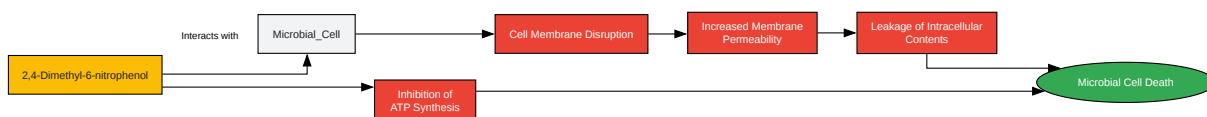


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Herbicidal mechanism of **2,4-Dimethyl-6-nitrophenol**.

Antimicrobial Activity

The antimicrobial action of phenolic compounds, including nitrophenols, generally involves the disruption of the microbial cell membrane.^[9] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.^[9] The inhibition of ATP synthesis also contributes to the antimicrobial effect.^[9]

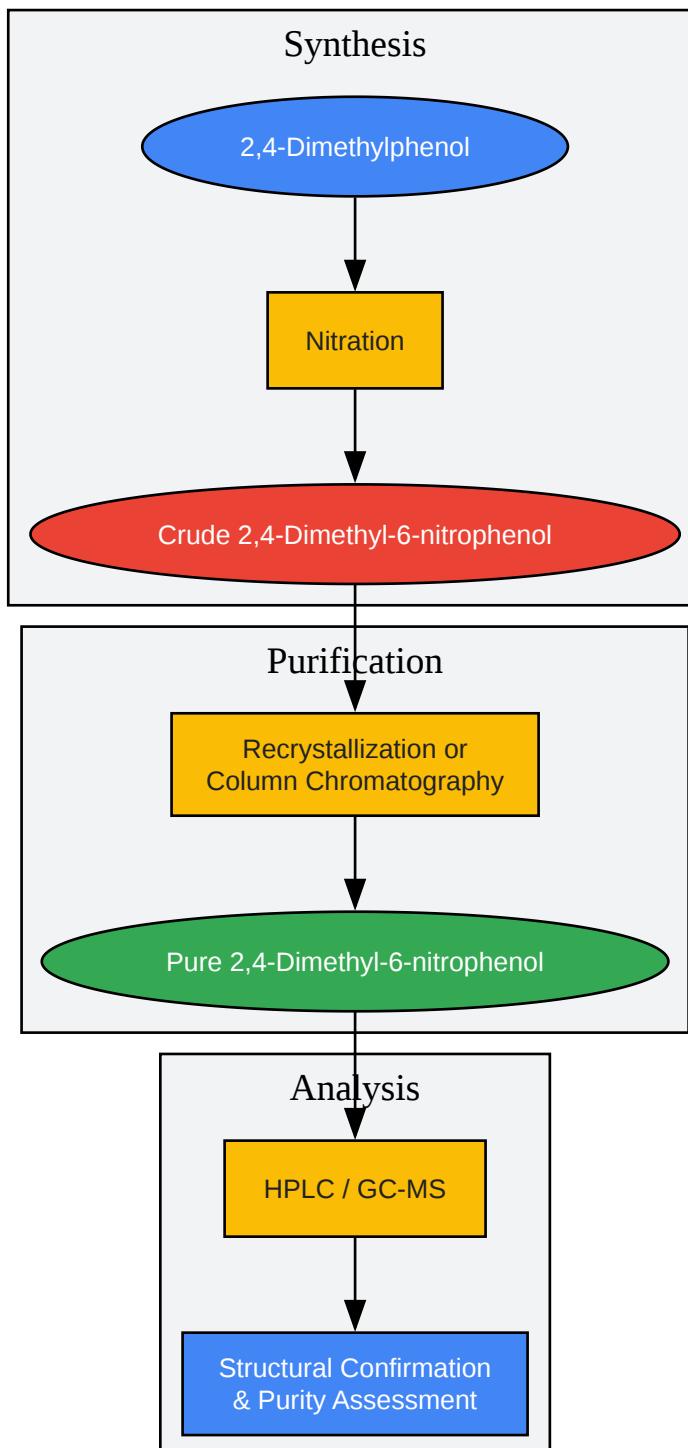


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Antimicrobial mechanism of **2,4-Dimethyl-6-nitrophenol**.

Logical Workflow for Synthesis and Analysis

The overall process from synthesis to characterization of **2,4-Dimethyl-6-nitrophenol** follows a logical progression of chemical transformation, purification, and analytical verification.



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Workflow for the synthesis and analysis of the compound.

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